2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER

Overview

Description

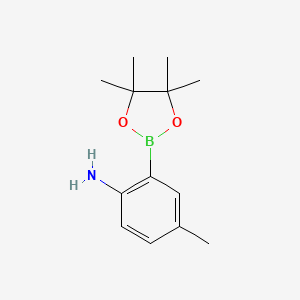

2-Amino-5-methylphenylboronic acid, pinacol ester is a boronic acid derivative with a pinacol ester protecting group. This compound belongs to the class of arylboronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The amino (-NH₂) and methyl (-CH₃) substituents on the phenyl ring confer unique electronic and steric properties, distinguishing it from other boronic esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER typically involves the reaction of 4-methylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-couplings with aryl halides or triflates, forming biaryl structures. This reaction is pivotal in constructing complex molecules for drug discovery.

Mechanistic Insight :

- Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

- Transmetallation with the boronic ester generates a Pd(II)-biaryl intermediate.

- Reductive elimination yields the coupled product and regenerates Pd(0) .

Protodeboronation

Under radical conditions, the boronic ester undergoes protodeboronation to yield the corresponding aromatic hydrocarbon.

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| PC1 (photoredox catalyst) | Blue LED, thiophenol, Et₂O, 25°C | 61–84% | |

| Cu(acac)₂, TMEDA | B₂pin₂, MeCN, rt, 24 h | 55–73% |

Key Observation : Radical intermediates are confirmed via ring-opening experiments with cyclopropylmethyl substrates .

Functionalization of the Amino Group

The amino group participates in selective modifications, enabling further derivatization:

-

Acylation :

Reacts with acyl chlorides (e.g., Boc₂O) under basic conditions to form protected amines . -

Diazotization :

Forms diazonium salts for Sandmeyer or Heck-type reactions, introducing halides or alkenes .

Transition Metal-Catalyzed Borylation

The methyl group’s steric effects influence regioselectivity in directed ortho-borylation reactions.

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| B₂pin₂ | Ir(cod)(OMe)₂ | 2-Amino-3-boryl-5-methylphenyl | 78% |

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C12H17BNO2

- Molecular Weight : 217.09 g/mol

- Structure : The presence of an amino group, a methyl group, and a boronic acid moiety contributes to its reactivity and versatility in synthesis.

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-amino-5-methylphenylboronic acid, pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction is fundamental for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds in the presence of a palladium catalyst. The stability imparted by the pinacol ester form enhances its usability in complex organic syntheses .

Protecting Group

The pinacol ester serves as a protecting group for boronic acids. This functionality allows chemists to mask the reactivity of the boronic acid while conducting other reactions on the molecule. Once these modifications are complete, the pinacol ester can be cleaved to regenerate the active boronic acid, facilitating further synthetic steps .

Drug Development

Boronic acids are increasingly recognized for their role in drug development due to their ability to interact with biological molecules. The incorporation of 2-amino-5-methylphenylboronic acid into drug candidates could enhance their efficacy by improving binding interactions with target proteins .

Synthesis of Complex Molecules

A notable application involves synthesizing complex teraryl-based α-helix mimetics using boronic acid building blocks, including 2-amino-5-methylphenylboronic acid, pinacol ester. This modular approach allows for flexibility in designing compounds with potential therapeutic applications .

Analysis Techniques

Recent studies have focused on analyzing boronic pinacol esters using advanced chromatographic techniques such as low residual silanol silica-based reversed-phase high-performance liquid chromatography (HPLC). This method enhances the accuracy of quantifying these compounds during synthesis and analysis phases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Key reagent in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation |

| Protecting Group | Masks reactivity of boronic acids during multi-step syntheses |

| Medicinal Chemistry | Potential interactions with biological targets; enhances drug design |

| Complex Molecule Synthesis | Utilized in synthesizing novel α-helix mimetics and other complex organic structures |

| Analytical Techniques | Improved methods for accurate analysis using HPLC |

Mechanism of Action

The mechanism of action of 2-AMINO-5-METHYLPHENYBORONIC ACID, PINACOL ESTER primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately forming the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility

The solubility of boronic esters in organic solvents is critical for their application in coupling reactions. demonstrates that pinacol esters generally exhibit superior solubility compared to their parent boronic acids. For example:

- Phenylboronic acid : Moderate solubility in chloroform, low in hydrocarbons.

- Pinacol esters (e.g., 2-amino-5-methylphenyl derivative): Higher solubility across solvents like chloroform (log solubility ~1.5), 3-pentanone, and dipropyl ether due to reduced polarity from the pinacol group .

Compared to halogenated analogs (e.g., 4-Chloro-2-fluoro-5-methylphenylboronic acid pinacol ester, ), the amino group in the target compound may slightly reduce solubility in non-polar solvents like methylcyclohexane due to increased hydrogen-bonding capacity.

Reactivity in Cross-Coupling Reactions

The amino substituent significantly influences reactivity:

- Electron-Donating Effects : The -NH₂ group activates the boronic ester toward electrophilic coupling partners, accelerating reactions with aryl halides in Suzuki-Miyaura couplings .

- Contrast with Electron-Withdrawing Groups : Halogenated analogs (e.g., 2-Fluoroaniline-3-boronic acid pinacol ester, ) exhibit slower coupling kinetics due to electron withdrawal, which deactivates the aromatic ring .

Kinetic studies of related compounds (e.g., 4-nitrophenylboronic acid pinacol ester, ) show that substituents alter reaction rates with H₂O₂, suggesting that the amino group in the target compound may similarly modulate oxidation kinetics.

Stability and Handling Considerations

- Amino Group Stability: Primary amines like -NH₂ are prone to oxidation and may require inert storage conditions. This contrasts with sulfonamide-protected analogs (e.g., 2-Methanesulfonylaminophenylboronic acid pinacol ester, ), where the sulfonyl group enhances stability .

- Methyl Group Contribution : The 5-methyl substituent sterically shields the boron center, reducing hydrolysis rates compared to unsubstituted phenylboronic esters .

Commercial Availability and Pricing

| Compound Name | Price (per 250 mg) | Purity |

|---|---|---|

| 5-Methyl-1H-indazole-4-boronic acid ester | $203 | 99% |

| 7-Methoxy-1H-indazole-4-boronic ester | €198 | 99% |

| 2-Cyano-4-(trifluoromethyl)phenyl ester | $465 | 95%+ |

The target compound’s amino group likely places it in the higher price range (~$250–500) due to synthetic complexity.

Biological Activity

2-Amino-5-methylphenylboronic acid, pinacol ester (commonly referred to as 2-Amino-5-Methylphenylboronic Acid Pinacol Ester) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H17BNO3

- Molecular Weight : 233.08 g/mol

- CAS Number : 72824-04-5

The pinacol ester form enhances the solubility and stability of the boronic acid group, which is crucial for its biological interactions.

Boronic acids, including 2-Amino-5-Methylphenylboronic Acid Pinacol Ester, are known to interact with various biological targets through several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : Boronic acids can disrupt PPIs by binding to specific residues in proteins. This activity is particularly important in cancer therapy where inhibiting oncogenic pathways can lead to reduced tumor growth .

- Anticancer Activity : Research has demonstrated that boronic acids can induce apoptosis in cancer cells. The mechanism often involves the inhibition of proteasome activity, similar to that observed with bortezomib, a well-known proteasome inhibitor .

- Antibacterial Properties : Some studies suggest that boronic acids possess antibacterial properties, potentially through the inhibition of bacterial enzymes essential for cell wall synthesis .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of boronic acids, including 2-Amino-5-Methylphenylboronic Acid Pinacol Ester, exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .

- Inhibition of Specific Enzymes : Research indicated that this compound could effectively inhibit certain serine proteases involved in inflammation and cancer progression. The binding affinity was assessed using surface plasmon resonance techniques, showing promising results for therapeutic applications .

- Modular Synthesis for Drug Development : A modular synthesis approach was developed for creating a library of boronic acid derivatives aimed at enhancing their biological activity against specific targets like protein kinases and proteasomes . This strategy highlights the versatility of 2-Amino-5-Methylphenylboronic Acid Pinacol Ester in drug design.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-amino-5-methylphenylboronic acid, pinacol ester?

The synthesis involves cooling intermediates to 0°C and adjusting pH to 6 using hydrochloric acid to stabilize the boronic ester. Catalytic protodeboronation methods, employing radical intermediates, are also applicable for functionalizing the boronic ester group. Precursor aryl halides or triflates are typically coupled with pinacol borane under palladium catalysis, followed by purification via column chromatography .

Q. How does the solubility profile of this compound influence solvent selection in reactions?

The pinacol ester exhibits improved solubility compared to its parent boronic acid. It shows moderate solubility in chloroform and ketones (e.g., acetone), with lower solubility in hydrocarbons like methylcyclohexane. For homogeneous reaction conditions, chloroform or 3-pentanone is recommended, while hydrocarbons should be avoided for dissolution .

Q. What are the primary applications of this compound in cross-coupling reactions?

It serves as a key substrate in Suzuki-Miyaura coupling for forming biaryl or aryl-heteroaryl bonds. The boronic ester reacts with aryl/heteroaryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄), requiring anhydrous conditions and bases like Na₂CO₃. This method is critical for synthesizing complex aromatic frameworks in drug discovery .

Q. What storage conditions are required to maintain its stability?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Moisture-sensitive handling is essential; desiccants like silica gel should be used in storage containers. Prolonged exposure to air or light reduces reactivity .

Advanced Research Questions

Q. How can reaction kinetics with oxidizing agents like H₂O₂ be monitored experimentally?

UV-vis spectroscopy (100 μM solutions, pH 7.27) tracks the decay of the boronic ester’s absorption peak at 290 nm and the emergence of a new peak at 405 nm, indicating oxidation to phenolic derivatives. Pseudo-first-order kinetics can be derived from absorbance-time plots .

Q. What mechanistic insights exist for protodeboronation of this compound?

Protodeboronation proceeds via a radical pathway under transition-metal catalysis (e.g., Cu or Fe). The process involves homolytic cleavage of the B-C bond, generating aryl radicals that abstract hydrogen or recombine. Solvent polarity and radical initiators (e.g., AIBN) significantly influence reaction efficiency .

Q. Which analytical techniques are most effective for characterizing reaction intermediates?

- NMR Spectroscopy: ¹¹B NMR identifies boron coordination states (δ ~30 ppm for sp²-hybridized boron).

- HPLC-MS: Tracks coupling efficiency and detects byproducts.

- UV-vis: Monitors real-time oxidative degradation (e.g., H₂O₂ reactions) .

Q. How do inert atmospheric conditions impact its reactivity in catalytic systems?

Oxygen and moisture deactivate palladium catalysts by forming oxides or hydroxides. Schlenk-line techniques or gloveboxes are critical for maintaining anhydrous/anaerobic conditions, ensuring high coupling yields (>90%). Degassing solvents with N₂/Ar minimizes side reactions .

Q. What is the pH-dependent stability of this compound in aqueous solutions?

At neutral pH (6–7), the ester is stable for hours. Under acidic conditions (pH < 4), hydrolysis accelerates, releasing boronic acid. Alkaline environments (pH > 9) promote oxidative deboronation. Buffered systems (e.g., phosphate, pH 7.4) are recommended for aqueous-phase reactions .

Q. How do solvent polarity and donor number affect Suzuki-Miyaura coupling efficiency?

Polar aprotic solvents (e.g., DMF, THF) enhance Pd catalyst solubility but may compete for coordination sites. Low-polarity solvents (toluene) improve substrate-catalyst interactions. Optimal results are achieved with mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity .

Properties

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOBNTHIWCHTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590351 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948592-80-1 | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948592-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylbenzeneboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.